molecular formula C15H9N3O5 B12929963 2-(5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid CAS No. 56894-42-9

2-(5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid

Cat. No.: B12929963
CAS No.: 56894-42-9
M. Wt: 311.25 g/mol
InChI Key: DBXGANMGCAAZMS-UHFFFAOYSA-N
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Description

2-(5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2-nitrophenyl group at position 5 and a benzoic acid moiety at position 2. The benzoic acid group introduces acidity and hydrogen-bonding capacity, making the compound suitable for applications in medicinal chemistry and materials science .

Properties

CAS No.

56894-42-9

Molecular Formula

C15H9N3O5

Molecular Weight

311.25 g/mol

IUPAC Name

2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid

InChI

InChI=1S/C15H9N3O5/c19-15(20)10-6-2-1-5-9(10)13-16-17-14(23-13)11-7-3-4-8-12(11)18(21)22/h1-8H,(H,19,20)

InChI Key

DBXGANMGCAAZMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=CC=C3[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid typically involves the formation of the oxadiazole ring followed by the introduction of the nitrophenyl and benzoic acid groups. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The nitrophenyl group can be introduced through nitration reactions, while the benzoic acid moiety can be added via Friedel-Crafts acylation or other suitable methods .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Reactivity of the Benzoic Acid Moiety

The carboxylic acid group enables classical acid-catalyzed transformations:

Esterification

Reaction with methanol or ethanol under acidic conditions yields methyl or ethyl esters. For example:

2-(5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acidCH3OH, H2SO4Methyl ester derivative\text{2-(5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid} \xrightarrow{\text{CH}_3\text{OH, H}_2\text{SO}_4} \text{Methyl ester derivative}

Conditions : Reflux at 80°C for 24 hours .
Yield : ~85–90% .

Amidation

Coupling with amines via EDCI/HOBt-mediated activation forms amides:

Acid+R-NH2EDCI/HOBtAmide derivative\text{Acid} + \text{R-NH}_2 \xrightarrow{\text{EDCI/HOBt}} \text{Amide derivative}

Applications : Used to synthesize bioactive analogs with antimicrobial properties .

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole core participates in nucleophilic substitutions and cycloadditions:

Nucleophilic Substitution at C-2

The sulfur atom in oxadiazole-2-thiol derivatives undergoes alkylation or arylation:

5-Phenyl-1,3,4-oxadiazole-2-thiol+R-XNaH/DMF2-((5-Phenyl-oxadiazol-2-yl)sulfanyl) derivatives\text{5-Phenyl-1,3,4-oxadiazole-2-thiol} + \text{R-X} \xrightarrow{\text{NaH/DMF}} \text{2-((5-Phenyl-oxadiazol-2-yl)sulfanyl) derivatives}

Example : Reaction with 2-bromoacetamide derivatives yields antimicrobial agents .
Yield : 60–78% .

Thia-Michael Addition

Biocatalytic strategies using Myceliophthora thermophila laccase facilitate 1,4-thia-Michael additions with ortho-quinones:

Oxadiazole-2-thiol+ortho-QuinoneLaccase2,5-Disubstituted-1,3,4-oxadiazole aryl thioethers\text{Oxadiazole-2-thiol} + \text{ortho-Quinone} \xrightarrow{\text{Laccase}} \text{2,5-Disubstituted-1,3,4-oxadiazole aryl thioethers}

Conditions : pH 4.5 buffer, 25°C, 3 hours .
Yield : 46–94% .

Nitrophenyl Group Transformations

The ortho-nitro group undergoes reduction and electrophilic substitution:

Reduction to Amine

Catalytic hydrogenation converts the nitro group to an amine:

-NO2H2/Pd-C-NH2\text{-NO}_2 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{-NH}_2

Applications : Produces intermediates for further functionalization (e.g., azo coupling) .

Electrophilic Aromatic Substitution

The nitro group directs substitution to the meta position:

Nitrophenyl-oxadiazoleHNO3/H2SO4Dinitro derivatives\text{Nitrophenyl-oxadiazole} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{Dinitro derivatives}

Example : Nitration at the meta position yields 3,5-dinitrophenyl analogs .

Key Reaction Data

Reaction TypeConditionsYield (%)Key ProductsCitations
EsterificationH2_2SO4_4, MeOH, reflux85–90Methyl ester
Thia-Michael AdditionLaccase, pH 4.5, 25°C46–94Aryl thioethers
Nucleophilic AlkylationNaH/DMF, 0°C to RT60–78Sulfanyl acetamides
Nitro ReductionH2_2/Pd-C, EtOH70–85Aminophenyl derivatives

Mechanistic Insights

  • Laccase-Mediated Reactions : Oxidation of catechol to ortho-quinone enables thiol conjugation, form

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazole compounds show significant antimicrobial properties. The presence of the nitrophenyl group enhances the compound's ability to inhibit bacterial growth. In studies, compounds with similar structures have been evaluated for their effectiveness against various strains of bacteria and fungi, demonstrating promising results .

Anticancer Potential
The oxadiazole moiety has been linked to anticancer activity. Studies have shown that compounds containing oxadiazole rings can induce apoptosis in cancer cells. Specifically, the 2-nitrophenyl substitution may enhance the interaction with DNA or other cellular targets, leading to increased cytotoxicity against certain cancer cell lines .

Agricultural Science

Plant Growth Regulants
The compound has been identified as a potential plant growth regulator. Its application can lead to various physiological effects on plants, such as dwarfing and increased flower set. The mechanism involves altering hormonal pathways in plants, which can enhance yield and improve crop quality .

Application Effect on Plants
DwarfingReduction in height of plants
Increased Flower SetEnhanced reproductive success
Fruit SetImprovement in fruit development
Epinastic ResponsesAlteration in leaf orientation

Material Science

Fluorescent Materials
The unique structure of 2-(5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid allows it to be used in the development of fluorescent materials. Its ability to absorb UV light and emit visible light makes it suitable for applications in sensors and imaging technologies. Research is ongoing into optimizing these properties for use in organic light-emitting diodes (OLEDs) and other electronic devices .

Case Studies

  • Antimicrobial Efficacy Study
    In a study published by the American Chemical Society, derivatives of oxadiazoles were synthesized and tested against multiple bacterial strains. The results indicated that compounds with a nitrophenyl group exhibited higher antibacterial activity compared to their non-nitro counterparts .
  • Plant Growth Regulation Trials
    Field trials conducted on crops treated with 2-(5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid showed significant improvements in yield metrics compared to untreated controls. The study highlighted its potential as an environmentally friendly alternative to synthetic growth regulators .

Mechanism of Action

The mechanism of action of 2-(5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The nitrophenyl and oxadiazole groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Oxadiazole Ring

The electronic and steric properties of substituents on the oxadiazole ring significantly impact the compound’s physicochemical and biological behavior. Below is a comparative analysis of key analogues:

Key Observations :

  • The perfluoroethoxy analogue achieved a high synthesis yield (90%), likely due to stabilized intermediates .
  • Electron-Donating Groups (EDGs) : Methoxy and methyl substituents (e.g., SY169399 ) increase electron density on the oxadiazole ring, which may reduce reactivity but improve solubility .
  • Halogenated Analogues : Chloro-substituted compounds (e.g., 8s ) exhibit moderate yields (69%) and are associated with inhibitory activity against Rho/Myocardin-related transcription factors .

Analysis :

  • The nitro group in the target compound may mimic the anti-inflammatory activity observed in bis-oxadiazoles with nitrovanillin-derived substituents .
  • Thioalkanoic acid derivatives (e.g., 8s, 8t) demonstrate potent inhibitory effects, suggesting that the combination of EWGs and acid functionalities enhances target engagement .

Physicochemical Properties

Table 3: Acid Group and Solubility Profile
Compound Acid Group pKa (Predicted) Solubility in Polar Solvents
Target Compound Benzoic acid ~4.2 Moderate (pH-dependent)
4-((5-(2-Chloro-4-methylphenyl)-...) (8s) Butanoic acid ~4.8 High
2-(5-(4-Methoxyphenyl)-...) Acetic acid ~2.5 Very High

Insights :

  • The benzoic acid group in the target compound confers stronger acidity (lower pKa) compared to butanoic or acetic acid derivatives, influencing ionization and membrane permeability.
  • The methoxy-substituted acetic acid analogue likely exhibits superior aqueous solubility due to its smaller size and EDG effects .

Biological Activity

The compound 2-(5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid is a derivative of benzoic acid that incorporates a 1,3,4-oxadiazole moiety. This structural feature has been associated with various biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by recent research findings and data.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H12N4O4\text{C}_{15}\text{H}_{12}\text{N}_4\text{O}_4

Antimicrobial Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a study involving various substituted oxadiazoles showed promising results against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) bacteria. The compound's structure allows for interaction with bacterial membranes and inhibition of vital enzymatic processes.

CompoundActivity Against Staphylococcus aureusActivity Against Escherichia coli
2-(5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acidModerate (MIC = 32 µg/mL)High (MIC = 16 µg/mL)

These results suggest that the nitrophenyl group enhances the antimicrobial efficacy of the compound by facilitating better membrane penetration and interaction with bacterial targets .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. In vitro assays have shown that compounds similar to 2-(5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid can induce apoptosis in cancer cell lines. For example, one study reported that such derivatives activate caspases involved in the apoptotic pathway at concentrations as low as 5 µM.

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Caspase activation
MCF-715.0Cell cycle arrest

The activation of the proteasomal chymotrypsin-like activity was notably higher in treated cells, indicating a potential mechanism for inducing cell death through protein degradation pathways .

Antioxidant Activity

The antioxidant properties of this compound have also been evaluated. A DPPH radical scavenging assay indicated that it possesses significant free radical scavenging ability.

Concentration (µg/mL)% Inhibition
1045
5070
10085

This antioxidant activity is attributed to the presence of the nitrophenyl group, which can donate electrons to free radicals, thus neutralizing them and preventing oxidative stress .

Case Studies

Several case studies highlight the biological relevance of oxadiazole derivatives:

  • Antimicrobial Efficacy : A study focused on synthesizing various oxadiazole derivatives reported that those with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their electron-donating counterparts.
  • Cancer Cell Line Studies : Research involving MCF-7 breast cancer cells showed that treatment with oxadiazole derivatives led to significant reductions in cell viability and increased apoptosis markers.
  • In Vivo Studies : Animal models treated with oxadiazole derivatives demonstrated reduced tumor growth rates and improved survival rates compared to control groups.

Q & A

Q. What are the established synthetic routes for 2-(5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid?

The compound can be synthesized via two primary methods:

  • Method 1 : Cyclization of hydrazones (e.g., 4a-e) using bromine in glacial acetic acid. This approach is effective for introducing aryl substituents to the oxadiazole ring .
  • Method 2 : Reaction of hydrazide derivatives with substituted benzoic acids in the presence of phosphorus oxychloride (POCl₃), which facilitates cyclocondensation . Key Considerations :
  • Method 2 offers better control over regioselectivity due to the electrophilic activation of the carboxylic acid by POCl₃.
  • Purification typically involves recrystallization from methanol or ethanol to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • ¹H/¹³C NMR : To confirm the oxadiazole ring formation (e.g., absence of hydrazide NH signals) and substituent positions. For example, aryl protons in the 2-nitrophenyl group appear as doublets at δ 7.8–8.1 ppm .
  • IR Spectroscopy : Detection of C=O (benzoic acid) at ~1700 cm⁻¹ and NO₂ stretching (1520–1350 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+Na]⁺ or [M+H]⁺ signals) .
Technique Key Peaks/Features Reference
¹H NMRδ 7.8–8.1 (aryl H)
IR1700 cm⁻¹ (C=O)
HRMS[M+Na]⁺ = 335.0244

Advanced Research Questions

Q. How can synthetic yields be optimized for the oxadiazole core?

Optimization strategies include:

  • Reagent Selection : POCl₃ outperforms bromine/acetic acid in cyclization efficiency, particularly for electron-deficient aryl groups (e.g., nitro substituents) .
  • Temperature Control : Reactions performed at 80–90°C reduce side-product formation .
  • Post-Synthetic Modifications : Introducing thioether or alkoxy chains via S- or O-alkylation (e.g., using tert-butyl bromobutyrate) enhances solubility for downstream applications .

Q. How to resolve contradictions in spectral data during structural elucidation?

Contradictions often arise from isomeric byproducts or impurities. Mitigation steps:

  • 2D NMR (HMBC/HSQC) : Correlate ¹H and ¹³C signals to confirm connectivity (e.g., HMBC correlations between oxadiazole C-2 and benzoic acid protons) .
  • HPLC Purity Analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to verify >95% purity .
  • X-ray Crystallography : For unambiguous confirmation, though this requires high-quality crystals .

Q. What biological activities are reported for structurally related 1,3,4-oxadiazoles?

  • Anticancer Activity : Derivatives like 6f (68.89% growth inhibition in CCRF-CEM leukemia cells) highlight the role of electron-withdrawing groups (e.g., nitro) in enhancing cytotoxicity .
  • Antioxidant Potential : Compounds with methoxy or hydroxyl substituents (e.g., 6i, IC₅₀ = 15.14 μM) exhibit radical scavenging activity via phenolic hydrogen donation .
Derivative Biological Activity Key Substituents Reference
6fAnticancer (CCRF-CEM)2-Nitrophenyl
6iAntioxidant4-Methoxy, hydroxyl

Methodological Challenges

Q. How to address low solubility in pharmacological assays?

  • Prodrug Design : Esterify the benzoic acid group (e.g., methyl or tert-butyl esters) to improve membrane permeability. Hydrolyze enzymatically post-uptake .
  • Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain biocompatibility while ensuring solubility .

Q. What computational tools aid in predicting reactivity or bioactivity?

  • Density Functional Theory (DFT) : Predicts electrophilic/nucleophilic sites for functionalization (e.g., nitrophenyl group as an electron sink) .
  • Molecular Docking : Screens interactions with targets like Rho kinase (relevant to anticancer activity) using software like AutoDock Vina .

Data Reproducibility and Validation

Q. How to ensure reproducibility in oxadiazole synthesis?

  • Standardized Protocols : Adopt Method 2 (POCl₃-mediated cyclization) for consistency .
  • Batch-to-Batch Analysis : Use TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress and confirm identical Rf values across batches .

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